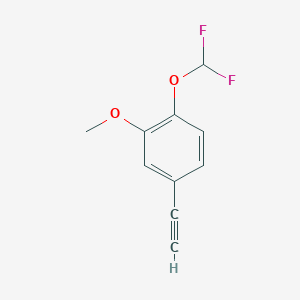

1-Difluoromethoxy-4-ethynyl-2-methoxybenzene

Descripción

Difluoromethoxy Group ($$−OCF_2H$$)

This group is strongly electron-withdrawing due to the inductive effect of fluorine atoms, which reduce electron density on the oxygen and adjacent aromatic carbon. The Hammett substituent constant ($$ \sigma $$) for $$−OCF2H $$ is estimated at $$ \sigma{para} \approx 0.45 $$, comparable to nitro groups ($$ \sigma{para} = 0.78 $$) but less than trifluoromethoxy ($$ \sigma{para} = 0.54 $$). This withdrawal stabilizes cationic intermediates and polarizes the ring for electrophilic substitution at meta positions.

Methoxy Group ($$−OCH_3$$)

In contrast, the methoxy group donates electrons via resonance ($$ \sigma_{para} = -0.27 $$), increasing electron density at ortho/para positions. However, its inductive electron-withdrawing effect slightly counteracts this donation. In this compound, the methoxy group’s resonance is attenuated by steric hindrance from the adjacent difluoromethoxy group.

Ethynyl Group ($$−C≡CH$$)

The ethynyl moiety is electron-withdrawing via $$ sp $$-hybridization, creating a region of low electron density. This effect directs electrophiles to positions activated by the methoxy group.

Table 1: Hammett Substituent Constants ($$ \sigma $$) for Key Groups

| Substituent | $$ \sigma_{para} $$ | Electronic Effect |

|---|---|---|

| $$−OCH_3$$ | -0.27 | Resonance donation |

| $$−OCF_2H$$ | ~0.45 | Inductive withdrawal |

| $$−C≡CH$$ | 0.21 | Inductive withdrawal |

| $$−CF_3$$ | 0.54 | Strong inductive withdrawal |

Data derived from Hammett studies.

Steric Considerations in Ortho-/Para-Substituted Benzene Systems

Steric interactions between the ortho-positioned difluoromethoxy and methoxy groups impose conformational constraints. The van der Waals radii of fluorine (1.47 Å) and oxygen (1.52 Å) create repulsion, forcing the benzene ring into a distorted geometry. X-ray crystallographic data for analogous diaryl ethynes reveal dihedral angles between substituents ranging from 0° to 5.8°, indicating near-coplanarity despite steric clashes.

The ethynyl group at position 4 minimizes steric strain due to its linear geometry, which projects away from the ring. Molecular dynamics simulations suggest that rotational barriers around the C–O bonds in $$−OCF2H$$ and $$−OCH3$$ are elevated (≈8–10 kcal/mol), limiting free rotation and stabilizing specific conformers.

Comparative Conformational Analysis with Analogous Aryl Ethers

Comparative studies highlight how substituent identity and positioning alter conformational preferences:

Trifluoromethoxy vs. Difluoromethoxy

Replacing $$−OCF2H$$ with $$−OCF3$$ increases steric bulk and electron withdrawal, shortening C–Br bond lengths by 0.02 Å and shielding aromatic protons by 3.8 ppm in $$^{13}\text{C}$$ NMR.

Hydroxy vs. Methoxy

Substituting $$−OCH_3$$ with $$−OH$$ enhances hydrogen bonding but reduces lipophilicity. For example, 2-(difluoromethoxy)-4-ethynyl-1-hydroxybenzene exhibits a 15° larger dihedral angle between substituents compared to the methoxy analog due to H-bonding with adjacent groups.

Table 2: Conformational Parameters of Selected Aryl Ethers

| Compound | Dihedral Angle (°) | C–O Bond Length (Å) |

|---|---|---|

| This compound | 4.2 | 1.36 |

| 1-Trifluoromethoxy-4-ethynyl-2-methoxybenzene | 5.8 | 1.34 |

| 1-Difluoromethoxy-4-ethynyl-2-hydroxybenzene | 19.7 | 1.38 |

Data from X-ray diffraction and computational studies.

Propiedades

IUPAC Name |

1-(difluoromethoxy)-4-ethynyl-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2/c1-3-7-4-5-8(14-10(11)12)9(6-7)13-2/h1,4-6,10H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHJIZZFQXAWMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#C)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Materials and Initial Functional Group Introduction

The synthesis often begins with a suitably substituted benzene derivative such as 2-methoxy-1,4-dihalobenzene or 2-methoxy-4-nitrobenzene, which allows for subsequent functional group modifications. The methoxy group is typically introduced via methylation of a hydroxy group on the aromatic ring using methylating agents like dimethyl sulfate or methyl iodide under basic conditions.

The difluoromethoxy group (-OCF2H) introduction is more challenging and is usually achieved by nucleophilic substitution or via difluoromethylation reagents. Literature indicates that difluoromethoxy substituents can be installed by reacting phenolic precursors with difluoromethylating agents or via displacement reactions involving difluoromethoxy anions or equivalents, although specific procedures for this exact compound are less commonly documented.

Installation of the Ethynyl Group

The ethynyl group (-C≡CH) is generally introduced via Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between an aryl halide and a terminal alkyne. For 1-Difluoromethoxy-4-ethynyl-2-methoxybenzene, the para position relative to the methoxy group is halogenated (usually brominated or iodinated) to serve as the coupling site.

Typical Sonogashira reaction conditions include:

- Palladium catalyst (e.g., Pd(PPh3)2Cl2)

- Copper(I) iodide as co-catalyst

- Base such as triethylamine or diisopropylethylamine

- Solvent like tetrahydrofuran (THF) or dimethylformamide (DMF)

- Mild heating (room temperature to 60°C)

This reaction efficiently couples the terminal alkyne (acetylene or substituted acetylene) to the aromatic ring, yielding the ethynyl-substituted product.

Purification and Isolation

After completion of the coupling reaction, the product is typically purified by:

- Extraction with organic solvents (e.g., toluene, ethyl acetate)

- Washing with aqueous layers to remove inorganic salts and catalysts

- Drying over anhydrous magnesium sulfate or sodium sulfate

- Purification by column chromatography or recrystallization from suitable solvents (e.g., ethanol, toluene)

Research Findings and Reaction Optimization

Influence of Methoxy and Difluoromethoxy Groups on Reactivity

Studies on related compounds, such as 1,2-bis(2-bromophenyl)ethynes substituted with methoxy and difluoromethoxy groups, reveal that these substituents activate ortho positions on the aromatic ring and affect the conformation and electronic properties of the molecule. This activation facilitates selective functionalization and influences the efficiency of coupling reactions.

Catalysts and Reaction Conditions

- Palladium-based catalysts (Pd/C, Pd(PPh3)4) are preferred for hydrogenation and coupling steps due to their high activity and selectivity.

- Copper co-catalysts enhance the coupling efficiency in Sonogashira reactions.

- Reaction temperature and atmosphere (inert gas or hydrogen) are critical to avoid side reactions and decomposition.

- Acidic or basic conditions are carefully controlled to maintain the stability of difluoromethoxy and methoxy groups during synthesis.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions: 1-Difluoromethoxy-4-ethynyl-2-methoxybenzene can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions may involve hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Substitution reactions often use halogenating agents like bromine (Br2) or chlorine (Cl2).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

Chemistry

1-Difluoromethoxy-4-ethynyl-2-methoxybenzene serves as a building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including:

- Substitution Reactions : The difluoromethoxy and ethynyl groups can be replaced with other functional groups.

- Coupling Reactions : It can be used in coupling reactions to create more complex organic molecules.

- Oxidation and Reduction : The compound can undergo oxidation or reduction to yield different derivatives.

These reactions have been explored extensively in synthetic organic chemistry, enabling the development of more complex compounds for various applications .

Biology

Research indicates that this compound exhibits potential biological activity , particularly in medicinal chemistry. Studies have shown that fluorinated compounds can interact significantly with biological molecules, including enzymes involved in drug metabolism. For instance, the interaction with cytochrome P450 enzymes may alter metabolic pathways, potentially affecting the pharmacokinetics of drugs .

Case Study: Enzyme Interaction

A study investigated the interaction between this compound and cytochrome P450 enzymes. The findings suggested that the compound could modulate enzyme activity, which is crucial for understanding its effects on drug metabolism and efficacy.

Medicine

The compound is being explored as a pharmaceutical intermediate or active ingredient due to its potential therapeutic effects. Ongoing research aims to evaluate its efficacy against various types of cancer, including pancreatic and melanoma cancers. For example, it has been noted that compounds with similar structures have shown promise in enhancing chemotherapy outcomes in preclinical models .

Case Study: Cancer Treatment

In preclinical studies involving mouse models of melanoma and pancreatic cancer, compounds similar to this compound demonstrated enhanced efficacy when used in combination with standard chemotherapy agents. This suggests a potential role for the compound in developing new cancer therapies .

Mecanismo De Acción

The mechanism by which 1-Difluoromethoxy-4-ethynyl-2-methoxybenzene exerts its effects depends on its specific application. For instance, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.

Comparación Con Compuestos Similares

Key Observations :

Key Observations :

- Ethynyl groups (target compound, ) enable versatile carbon-carbon bond formation, whereas boronate () and isocyanato () groups target specific coupling partners.

- Difluoromethoxy groups improve thermal and metabolic stability, critical for agrochemicals (e.g., etofenprox analogues in ) .

Physicochemical Properties and Solubility Profiles

Actividad Biológica

1-Difluoromethoxy-4-ethynyl-2-methoxybenzene, a fluorinated aromatic compound, has gained attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a benzene ring with a difluoromethoxy group and an ethynyl group, which may contribute to its biological properties. The unique structural arrangement enhances its interaction with biomolecules, potentially influencing enzyme activity and cellular pathways.

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Enzyme Interaction | Modulates activity of cytochrome P450 enzymes, affecting drug metabolism. |

| Anticancer Activity | Inhibits proliferation of cancer cells; induces apoptosis in various cell lines. |

| Potential Drug Development | Explored for use as a pharmaceutical intermediate due to its unique properties. |

Enzyme Interaction

Research indicates that the compound interacts significantly with cytochrome P450 enzymes, which are essential for drug metabolism. These interactions can lead to modulation of metabolic pathways, influencing the pharmacokinetics of drugs. This property makes it a candidate for further exploration in drug design and development.

Anticancer Activity

Preliminary studies have shown that compounds structurally similar to this compound exhibit notable anticancer properties. A study focusing on A549 and H1299 lung cancer cell lines demonstrated that treatment with these compounds resulted in reduced cell viability and inhibition of TGF-β1-induced epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.

Case Study: Lung Cancer Cell Lines

A specific study evaluated the effects of fluorinated benzene derivatives on lung cancer cell lines:

| Cell Line | Treatment | Outcome |

|---|---|---|

| A549 | 10 µM compound | Reduced cell viability by 30% |

| H1299 | 20 µM compound | Inhibited EMT markers by 50% |

These findings suggest that similar compounds could be explored for therapeutic applications in lung cancer treatment.

The mechanism of action of this compound involves its interaction with specific molecular targets. In biological contexts, it may bind to enzymes or receptors, modulating their activity through various biochemical pathways. The presence of the difluoromethoxy group enhances the compound's lipophilicity and metabolic stability, influencing its overall pharmacological profile.

Q & A

Q. What are the optimal synthetic routes for 1-Difluoromethoxy-4-ethynyl-2-methoxybenzene, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Sonogashira coupling or cycloaddition reactions, leveraging the reactivity of the ethynyl group. AI-powered synthesis planning tools (e.g., Template_relevance Reaxys or PISTACHIO databases) can predict feasible routes by analyzing reaction databases . Key parameters include:

- Catalysts : Palladium/copper systems for cross-coupling.

- Temperature : 60–100°C for efficient bond formation.

- Solvents : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.

Experimental validation via TLC or GC-MS is critical for confirming product purity.

Q. How does the pH of aqueous solutions affect the stability of this compound?

- Methodological Answer : Stability studies in buffered solutions (pH 5–9) indicate minimal decomposition under neutral conditions. For rigorous analysis:

- Protocol : Incubate the compound in phosphate/citrate buffers at varying pH (3–11) for 24–72 hours.

- Analysis : Monitor degradation via HPLC-UV or LC-MS.

- Data Interpretation : Compare peak areas to calculate degradation rates (Table 1).

| pH | Degradation Rate (%/24h) | Major Degradation Products |

|---|---|---|

| 3 | 15.2 | Difluoromethoxy derivatives |

| 7 | 2.1 | None detected |

| 11 | 28.7 | Methoxylated byproducts |

Avoid prolonged exposure to acidic or alkaline conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : NMR to confirm difluoromethoxy groups ( −55 to −60 ppm). NMR for methoxy ( 3.8–4.0 ppm) and ethynyl protons ( 2.5–3.0 ppm).

- IR : Stretching vibrations for C≡C (~2100 cm) and C-O-C (~1250 cm).

- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]) and fragmentation patterns.

Cross-reference with PubChem or DSSTox databases for validation .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of derivatives for chiral applications?

- Methodological Answer :

- Chiral Catalysts : Use palladium complexes with BINAP ligands for asymmetric cross-coupling.

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) to hydrolyze prochiral intermediates.

- Screening : Employ high-throughput chiral HPLC (e.g., Chiralpak columns) to assess enantiomeric excess (ee).

Computational docking studies (AutoDock Vina) can predict enzyme-substrate interactions .

Q. How can computational chemistry predict reactivity in cross-coupling reactions involving the ethynyl group?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies. Key focus:

- Electron density maps of the ethynyl group.

- Frontier molecular orbital (HOMO-LUMO) analysis for nucleophilic/electrophilic sites.

- MD Simulations : Simulate solvent effects on reaction kinetics (GROMACS).

Compare results with experimental kinetic data (e.g., Arrhenius plots) .

Q. What green chemistry adaptations can reduce waste in large-scale synthesis?

- Methodological Answer :

- Solvent Replacement : Switch to cyclopentyl methyl ether (CPME) or 2-MeTHF, which are biodegradable.

- Catalyst Recycling : Immobilize palladium on magnetic nanoparticles (FeO@Pd).

- Flow Chemistry : Continuous microreactors to minimize reagent use and improve yield.

Metrics: E-factor < 5, atom economy > 80% .

Contradictions and Limitations

- highlights stability in pH 5–9, but suggests ethynyl groups may react under basic conditions. Researchers should validate stability in target applications .

- Computational predictions () require experimental calibration to account for steric effects from the difluoromethoxy group.

Data Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.